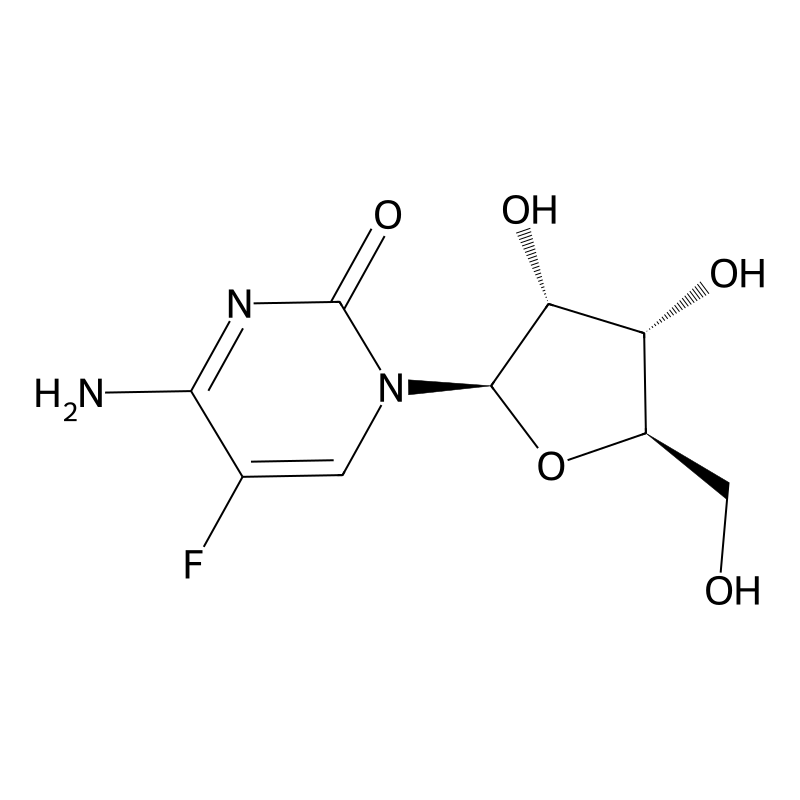

5-Fluorocytidine

Content Navigation

Researchers studying RNA epigenetics face challenges with analog specificity. 5-Fluorocytidine solves this:

- Bypasses salvage pathway: directly phosphorylated by cellular kinases, ensuring efficient RNA incorporation.

- Covalent warhead: inhibits RNA C5-methyltransferases (NSUN2, DUS3L) with 3-4× enrichment in RNABPP.

- Avoids DNA cross-talk: unlike 5-fluoro-2'-deoxycytidine, it targets RNA methyltransferases exclusively.

- Strict handling: neutral pH required to prevent deamination to 5-fluorouridine.

High-purity material available for immediate global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

5-Fluorocytidine is a fluorinated pyrimidine ribonucleoside that serves as a critical mechanism-based probe and precursor in RNA epigenetics and antiviral research [1]. Unlike its free-base counterpart, it is directly phosphorylated by cellular kinases, bypassing the initial ribosylation steps of the pyrimidine salvage pathway [1]. As an isosteric analog of cytidine, it is efficiently incorporated into cellular RNA, where it functions as a covalent inhibitor of RNA C5-methyltransferases (such as NSUN2) and dihydrouridine synthases [1]. Its procurement is primarily driven by its utility as a chemical warhead for RNA-protein crosslinking and as a highly specific modulator of RNA metabolism, distinct from DNA-directed analogs [2].

Research Fit

Substituting 5-Fluorocytidine with closely related analogs fundamentally alters the molecular target and experimental outcome. Utilizing the nucleobase 5-Fluorocytosine (5-FC) in vitro often fails because it requires complex salvage pathway metabolism to become active, whereas 5-Fluorocytidine is directly accessible to kinases [1]. More critically, substituting with 5-Fluoro-2'-deoxycytidine (FdCyd) shifts the incorporation entirely from RNA to DNA, changing the inhibitory target from RNA methyltransferases to DNA methyltransferases (DNMTs)[1]. Furthermore, failure to account for 5-Fluorocytidine's specific alkaline sensitivity during handling leads to rapid deamination into 5-fluorouridine, compromising assay reproducibility and structural integrity [2].

Substitution Risk

Target Specificity: RNA vs. DNA Methyltransferase Inhibition

The structural presence of the 2'-hydroxyl group dictates the macromolecular targeting of the fluorinated pyrimidine. 5-Fluorocytidine is incorporated into RNA, where it forms stable covalent adducts with RNA m5C methyltransferases such as NSUN2 [1]. In contrast, the deoxy analog, 5-Fluoro-2'-deoxycytidine, incorporates into DNA and strictly targets DNA methyltransferases (DNMTs) [1]. Procurement of the exact ribose form is absolute for RNA-directed profiling.

| Evidence Dimension | Macromolecular incorporation and enzyme target |

| Target Compound Data | Targets RNA and inhibits RNA C5-methyltransferases (e.g., NSUN2). |

| Comparator Or Baseline | 5-Fluoro-2'-deoxycytidine targets DNA and inhibits DNA methyltransferases (DNMTs). |

| Quantified Difference | Complete shift in target class (RNA vs. DNA epigenetics). |

| Conditions | In vitro cellular incorporation and crosslinking assays. |

Buyers targeting RNA modifications must procure the ribonucleoside, as the deoxy-analog will misdirect the inhibition to DNA pathways.

Mechanism-Based Enrichment Yield in RNA-Protein Profiling

As a mechanism-based chemical warhead, 5-Fluorocytidine significantly enhances the recovery of RNA-modifying enzymes in RNA-mediated activity-based protein profiling (RNABPP). When cells are metabolically labeled with 10 µM 5-Fluorocytidine, the recovery of covalent RNA-protein complexes (such as NSUN2 and DUS3L) is enriched 3- to 4-fold compared to non-treated controls following aqueous-organic extraction [1].

| Evidence Dimension | Protein recovery yield in crosslinking assays |

| Target Compound Data | 3- to 4-fold enrichment of NSUN2/DUS3L protein. |

| Comparator Or Baseline | Non-treated control samples (baseline). |

| Quantified Difference | 300-400% increase in captured RNA-modifying enzymes. |

| Conditions | 10 µM metabolic labeling for 16 hours followed by RNABPP phase separation. |

This quantitative enrichment makes 5-Fluorocytidine the preferred procurement choice for researchers designing high-yield interactome capture workflows.

Alkaline Stability and Formulation Constraints

The handling and extraction protocols for 5-Fluorocytidine must be strictly controlled due to its susceptibility to deamination under alkaline conditions. In 0.3 M KOH at 37°C, 5-Fluorocytidine converts to 5-fluorouridine following pseudo-first-order kinetics with a half-life of exactly 10 hours[1]. This instability requires that downstream RNA hydrolysis or extraction be performed under neutral or acidic conditions to prevent artifactual data [1].

| Evidence Dimension | Chemical half-life (deamination) |

| Target Compound Data | 10 hours (conversion to 5-fluorouridine). |

| Comparator Or Baseline | Neutral or physiological conditions (stable). |

| Quantified Difference | Rapid degradation in alkali vs. stability in neutral buffers. |

| Conditions | 0.3 M KOH at 37°C. |

Buyers and process engineers must adjust formulation and RNA extraction protocols to avoid artifactual conversion to 5-fluorouridine.

RNA-Mediated Activity-Based Protein Profiling (RNABPP)

Due to its ability to form stable covalent adducts with RNA C5-methyltransferases and dihydrouridine synthases, 5-Fluorocytidine is a highly effective chemical warhead for RNABPP workflows [1]. It enables the 3- to 4-fold enrichment of enzymes like NSUN2 and DUS3L, making it essential for proteomics and transcriptomics labs mapping RNA modifications[1].

Epigenetic Modulator Screening for RNA Methylation

Because it specifically incorporates into RNA rather than DNA, 5-Fluorocytidine is used as a highly selective inhibitor in assays targeting RNA epigenetics [1]. It is the standard for differentiating RNA-driven oncogenic pathways from DNA-driven ones, where 5-Fluoro-2'-deoxycytidine would be required instead [1].

Synthesis and Extraction of Modified RNA Oligonucleotides

5-Fluorocytidine is utilized as a precursor for synthesizing fluorinated RNA oligonucleotides. However, its procurement for this application requires strict adherence to neutral or mildly acidic deprotection and handling protocols, given its 10-hour deamination half-life in strong alkali, to prevent unintended conversion to 5-fluorouridine during extraction [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types